Naphthol AS-BI N-acetyl-beta-D-glucosaminide

概述

描述

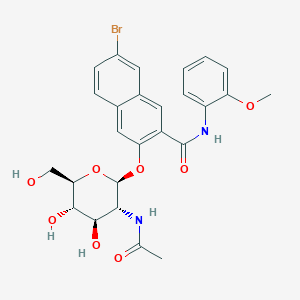

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is a chemical compound with the molecular formula C26H27BrN2O8 and a molecular weight of 575.41 g/mol . It is primarily used as a substrate for beta-hexosaminidase, an enzyme involved in the hydrolysis of hexosamines . This compound is also utilized in biochemical research and as an indicator for equipment sterilization .

作用机制

Target of Action

The primary target of Naphthol AS-BI N-acetyl-beta-D-glucosaminide is the enzyme N-acetyl-β-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetyl-β-D-glucosaminides, which are important components of complex carbohydrates and glycoproteins .

Mode of Action

This compound acts as a substrate for the N-acetyl-β-glucosaminidase enzyme . It reacts directly with this enzyme, allowing for the visual detection and localization of the active region of N-acetyl-β-glucosaminidase .

Biochemical Pathways

The interaction between this compound and N-acetyl-β-glucosaminidase impacts the biochemical pathways involving the metabolism of N-acetyl-β-D-glucosaminides . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the visual detection and localization of the active region of N-acetyl-β-glucosaminidase . This can provide valuable insights into the activity and function of this enzyme.

生化分析

Biochemical Properties

Naphthol AS-BI N-acetyl-beta-D-glucosaminide interacts directly with the N-acetyl-beta-glucosaminidase enzyme . This interaction allows the compound to act as a substrate for the enzyme, facilitating the enzyme’s activity .

Molecular Mechanism

This compound’s mechanism of action involves its direct reaction with the N-acetyl-beta-glucosaminidase enzyme . This interaction enables the enzyme to carry out its function, which may involve enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways mediated by the N-acetyl-beta-glucosaminidase enzyme

准备方法

The synthesis of Naphthol AS-BI N-acetyl-beta-D-glucosaminide typically involves the reaction of an amino sugar (such as glucosamine) with a naphthol derivative, followed by acetylation to produce the final product . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .

化学反应分析

Naphthol AS-BI N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions:

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, similar compounds often undergo these reactions under controlled conditions.

Common reagents used in these reactions include acids, bases, and specific enzymes like beta-hexosaminidase . The major products formed depend on the type of reaction and the conditions applied.

科学研究应用

Naphthol AS-BI N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research:

相似化合物的比较

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is unique due to its specific structure and function as a beta-hexosaminidase substrate. Similar compounds include:

p-Nitrophenyl-N-acetyl-beta-D-glucosaminide: Another substrate for beta-hexosaminidase, used in similar biochemical assays.

Naphthol AS-BI phosphate: Used to determine alkaline and acid phosphatase activity.

These compounds share similar applications but differ in their specific chemical structures and the enzymes they target.

生物活性

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is a synthetic substrate primarily used for histochemical demonstrations of N-acetyl-beta-glucosaminidase activity. This compound has garnered attention in various biochemical and clinical studies due to its role in enzyme assays and potential implications in pathological conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : CHBrNO

- Molecular Weight : 575.41 g/mol

- CAS Number : 3395-37-7

- Form : Powder

- Storage : -20°C

This compound acts as a substrate for the enzyme N-acetyl-beta-glucosaminidase (NAGase), which hydrolyzes the glycosidic bond in glycosaminoglycans. This enzymatic activity is crucial for various biological processes, including cell signaling, immune response, and the degradation of extracellular matrix components.

Enzymatic Assays

The compound is widely utilized in histochemical assays to visualize N-acetyl-beta-glucosaminidase activity in tissues. The reaction produces a colored precipitate that can be observed under a microscope, facilitating the study of enzyme localization and activity in different tissues.

Table 1: Enzymatic Activity of this compound

| Tissue Type | Enzyme Activity (Units/mg Protein) | Observations |

|---|---|---|

| Kidney | 26 | High activity in proximal tubules |

| Liver | 60 | Elevated activity in Kupffer cells |

| Tumor Tissue | Elevated | Significant increase in malignancies |

Clinical Implications

Research has shown that increased levels of N-acetyl-beta-glucosaminidase are associated with various malignancies. A study indicated that patients with solid tumors exhibited significantly elevated enzyme activity in circulating monocytes compared to healthy controls . This suggests a potential role for NAGase as a biomarker for cancer diagnosis and prognosis.

Case Studies

- Histochemical Demonstration : Hayashi (1965) demonstrated the use of this compound as a substrate for localizing N-acetyl-beta-glucosaminidase activity in rat kidney and liver tissues. The study highlighted the specificity of the substrate and its effectiveness in identifying enzyme presence in pathological conditions .

- Cancer Research : A recent study explored the correlation between elevated N-acetyl-beta-glucosaminidase activity and tumor progression. The findings suggested that monitoring enzyme levels could provide insights into tumor dynamics and patient outcomes .

Inhibitory Studies

Inhibitory studies have revealed that certain compounds can affect the enzymatic activity of N-acetyl-beta-glucosaminidase. For instance, thiol-reactive agents such as silver salts and mercuric salts significantly inhibit enzyme activity, indicating the importance of thiol groups at active sites .

Table 2: Inhibition Effects on Enzyme Activity

| Inhibitor | Inhibition (%) at 20 mM |

|---|---|

| Silver Salts | 85 |

| Mercuric Salts | 90 |

| Acetate | 70 |

| Arsenite | 65 |

属性

IUPAC Name |

3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKUPXKUQREOC-CFXNPWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-37-7 | |

| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Naphthol AS-BI N-acetyl-β-D-glucosaminide help visualize β-hexosaminidase activity in cells?

A1: Naphthol AS-BI N-acetyl-β-D-glucosaminide acts as a substrate for β-hexosaminidase. When this enzyme is present, it cleaves the substrate, releasing free Naphthol AS-BI. This released molecule then reacts with hexazotized pararosaniline, forming a colored precipitate that can be visualized microscopically. This allows researchers to directly observe and assess β-hexosaminidase activity within cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。